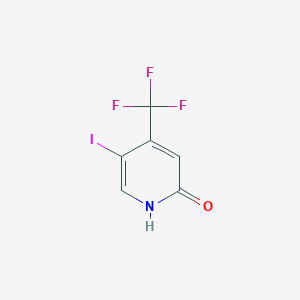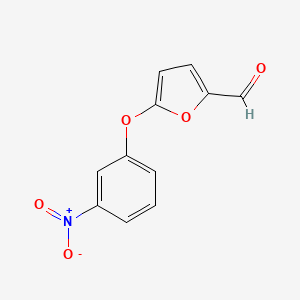
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a fluorinated phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with appropriate amines. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different thiazole-based compounds .
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine
Uniqueness
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds. This unique structure contributes to its higher stability, reactivity, and potential for diverse applications .
Eigenschaften
Molekularformel |
C10H6F4N2S |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
5-[5-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
InChI-Schlüssel |
SBZCEABCOJLGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2=CN=C(S2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
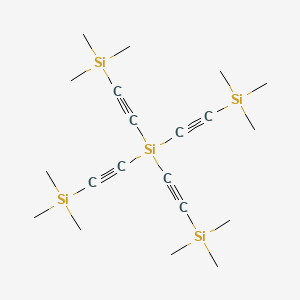
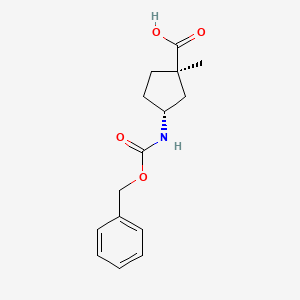


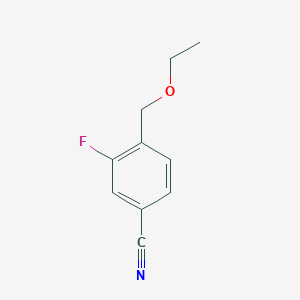

![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)

